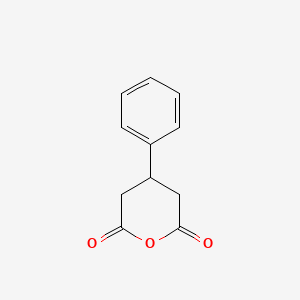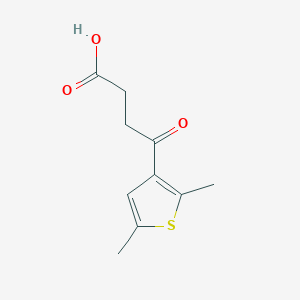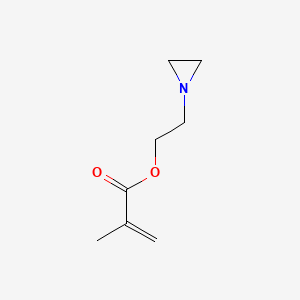
2-(1-Aziridinyl)ethyl methacrylate
概要
説明
2-(1-Aziridinyl)ethyl methacrylate is a tertiary amine . It is a clear colorless to yellow liquid . The IUPAC name for this compound is 2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate .
Synthesis Analysis
The synthesis of 2-(1-Aziridinyl)ethyl methacrylate can be achieved through the anionic polymerization of 2-(1-aziridinyl)ethyl methacrylate and reaction of anionic living polystyryllithium with 1-[2-(4-chlorobutoxy)ethyl]aziridine . This process results in well-defined polymers having aziridinyl functionalities .Molecular Structure Analysis
The molecular formula of 2-(1-Aziridinyl)ethyl methacrylate is C8H13NO2 . For more detailed structural information, you may refer to the 3D structure available in various chemical databases .Chemical Reactions Analysis
The resulting polymers containing aziridine functions as crosslinking reagents were mixed with a tacky poly(acrylic acid-ran-n-butyl acrylate) in order to prepare novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network .Physical And Chemical Properties Analysis
The boiling point of 2-(1-Aziridinyl)ethyl methacrylate is 44-50 °C at a pressure of 0.1 Torr . The density of the compound is 1.014 g/cm3 .科学的研究の応用
Copolymerization with Styrene
Research has shown that copolymers of 2-(1-Aziridinyl)ethyl methacrylate with styrene have been successfully synthesized. These copolymers were prepared in benzene solution, and their compositions were determined using techniques like elemental analysis and nuclear magnetic resonance spectroscopy. This has implications for developing new materials with tailored properties for specific applications (Chow, 1975).
Radical Polymerization
The controlled radical polymerization of 2-(1-Aziridinyl)ethyl methacrylate has been explored, demonstrating its utility in producing polymers with controlled molecular weights. This polymerization shows potential for creating polymers with specific structural and functional properties (Sordi et al., 2011).
Reactivity in Waterborne Polymers
A study on the chemistry of 2-(1-Aziridinyl)ethyl methacrylate in relation to waterborne carboxylic acid-containing polymers revealed that this compound can produce polymers with a high level of methacrylate functionality. This research highlights the potential for using 2-(1-Aziridinyl)ethyl methacrylate in creating advanced polymer materials (Taylor et al., 1999).
Biocompatible Block Copolymers
The potential of 2-(1-Aziridinyl)ethyl methacrylate in synthesizing biocompatible block copolymers has been investigated. These polymers are of significant interest in biomedical applications, indicating the versatility of this compound in creating materials beneficial for medical use (Ma et al., 2003).
Safety And Hazards
2-(1-Aziridinyl)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, skin sensitizer, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
将来の方向性
The future directions of 2-(1-Aziridinyl)ethyl methacrylate research could involve exploring its potential applications in the creation of novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network . The effects of the number, position, and distribution of the aziridine functionality in the polymer chain on the properties of PSAs could also be investigated .
特性
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCCHVCBAZAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064391 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aziridinyl)ethyl methacrylate | |
CAS RN |
6498-81-3 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



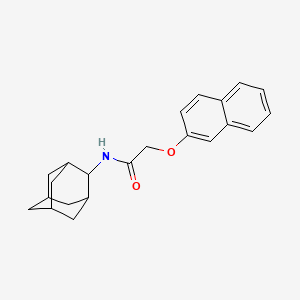
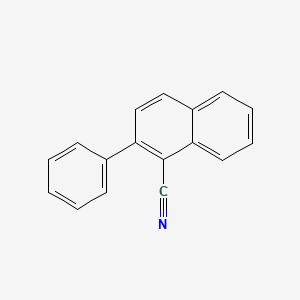
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)
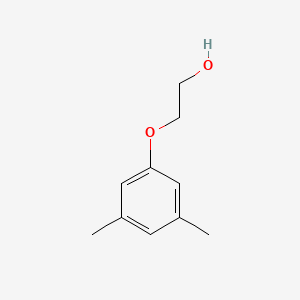
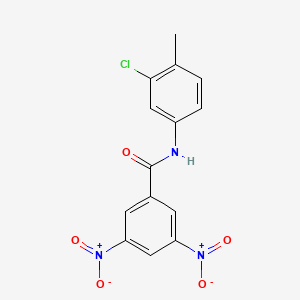
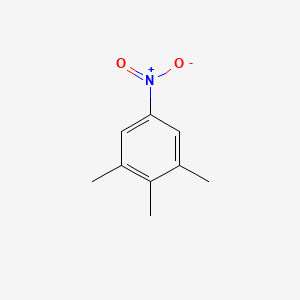
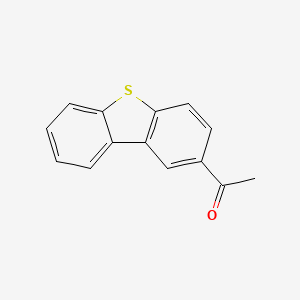
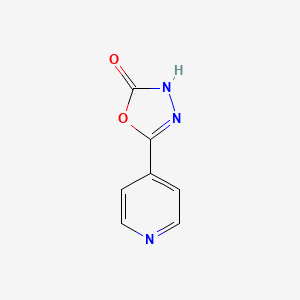
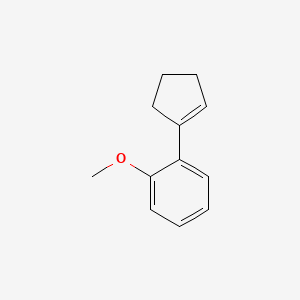
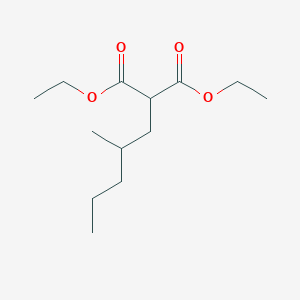
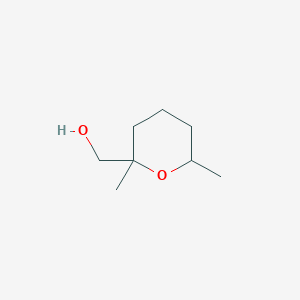
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)
